Dibenzo[a,h]anthracene: A Comprehensive Technical Guide
Dibenzo[a,h]anthracene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,h]anthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] It is a colorless to light yellow crystalline solid.[2][3] This compound is not produced commercially but is formed as a byproduct of incomplete combustion of organic materials.[1][4] Consequently, it is a ubiquitous environmental contaminant found in cigarette smoke, vehicle exhaust, coal tar, and grilled foods.[1][4] Dibenzo[a,h]anthracene is of significant interest to the scientific community, particularly in the fields of toxicology and oncology, due to its potent carcinogenic and mutagenic properties.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Dibenzo[a,h]anthracene, detailed experimental protocols for its characterization, and an examination of its metabolic activation and carcinogenic mechanism.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Dibenzo[a,h]anthracene are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological activity.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄ | [1][2][5] |
| Molecular Weight | 278.35 g/mol | [1][2][5][6] |
| Appearance | White to light yellow crystalline solid | [1][2][3] |
| Melting Point | 262-267 °C | [1][2][3][5] |
| Boiling Point | 524 °C | [2][3][5] |
| Density | 1.282 g/cm³ | [2][4][5] |
| Vapor Pressure | 2.78 x 10⁻¹² mmHg at 25 °C | [2][5] |
Solubility and Partition Coefficients
| Property | Value | Reference |
| Water Solubility | 2.2 µg/L at 25 °C | [2][5] |
| Solubility in Organic Solvents | Soluble in petroleum ether, benzene, toluene, xylene, and oils. Slightly soluble in alcohol, soluble in ether. | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 6.5 - 6.93 | [7][8] |
Spectroscopic Properties
| Property | Value | Reference |
| UV/Vis Absorption (λmax) | 301 nm (in DMF) | [9] |
| Fluorescence Emission (λem) | 396 nm (in DMF) | [9] |
| ¹H NMR Chemical Shifts (CDCl₃) | δ 9.155, 8.875, 7.962, 7.918, 7.763, 7.722, 7.653 ppm | [10] |
| Major Mass Spectrometry Fragments (m/z) | 278 (M+), 139 | [11][12] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of Dibenzo[a,h]anthracene. The following sections outline standard protocols for determining its key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol is based on the ASTM E324 standard test method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Dibenzo[a,h]anthracene sample is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-4 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample quickly to get an approximate melting range.
-
For an accurate determination, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Record the temperature at which the last solid crystal melts (the final melting point). The range between these two temperatures is the melting range.
-
-
Replicate Measurements: Perform at least two more determinations to ensure the results are consistent.
Water Solubility (Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.
Apparatus:
-
Constant temperature water bath
-
Flasks with stoppers
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Dibenzo[a,h]anthracene to a flask containing deionized water. The amount should be sufficient to see undissolved solid.
-
Place the flask in a constant temperature water bath (e.g., 25°C) and stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Stop the stirring and allow the undissolved material to settle.
-
To remove any suspended particles, centrifuge an aliquot of the aqueous phase at a high speed.
-
-
Analysis:
-
Carefully take a known volume of the clear supernatant for analysis.
-
Quantify the concentration of Dibenzo[a,h]anthracene in the aqueous sample using a validated analytical method, such as HPLC with a UV or fluorescence detector.
-
-
Calculation: The water solubility is reported as the average concentration from at least three replicate experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline based on EPA Method 8270 for the analysis of semivolatile organic compounds.
Apparatus:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Syringes
Procedure:
-
Sample Preparation: Dissolve a known amount of Dibenzo[a,h]anthracene in a suitable solvent (e.g., dichloromethane, hexane) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Instrument Conditions:
-
Injector: Set the injector temperature to a value that ensures efficient volatilization without thermal degradation (e.g., 280-300°C). Use a splitless injection mode for trace analysis.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected molecular ion and characteristic fragment ions of Dibenzo[a,h]anthracene.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
-
Data Analysis: Identify Dibenzo[a,h]anthracene in the sample chromatogram based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.
Metabolic Activation and Carcinogenic Mechanism
Dibenzo[a,h]anthracene is not directly carcinogenic but requires metabolic activation to exert its toxic effects. This process primarily occurs in the liver and other tissues containing cytochrome P450 enzymes.
Metabolic Activation Pathway
The metabolic activation of Dibenzo[a,h]anthracene is a multi-step process. Initially, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group across one of the double bonds of the PAH. This epoxide is then hydrolyzed by epoxide hydrolase to form a dihydrodiol. A second epoxidation by cytochrome P450 enzymes on the adjacent double bond of the dihydrodiol results in the formation of a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen as it can covalently bind to cellular macromolecules, most notably DNA.
Caption: Metabolic activation pathway of Dibenzo[a,h]anthracene leading to carcinogenesis.
Experimental Workflow for DNA Adduct Analysis
The formation of DNA adducts is a critical event in chemical carcinogenesis. The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying these adducts.
Caption: Experimental workflow for the analysis of Dibenzo[a,h]anthracene-DNA adducts.
Conclusion
Dibenzo[a,h]anthracene remains a compound of significant toxicological concern. A thorough understanding of its chemical and physical properties is fundamental for assessing its environmental impact and biological interactions. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this potent carcinogen. Furthermore, the elucidation of its metabolic activation pathway highlights the critical role of cellular metabolism in mediating its genotoxicity. Continued research into the mechanisms of action of Dibenzo[a,h]anthracene is crucial for developing effective strategies for risk assessment and mitigation, particularly for professionals in environmental science, toxicology, and drug development.
References
- 1. store.astm.org [store.astm.org]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 3. epa.gov [epa.gov]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 5. laboratuar.com [laboratuar.com]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 8. testinglab.com [testinglab.com]
- 9. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]
- 10. oecd.org [oecd.org]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
